molecular formula C22H24Cl2SiZr-4 B12283004 CID 155886518

CID 155886518

Cat. No.: B12283004
M. Wt: 478.6 g/mol
InChI Key: MDRXSRXEFHJGQT-UHFFFAOYSA-L
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Description

CID 155886518 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as part of a study on CIEO (likely a plant-derived essential oil or extract) . Its structure, mass spectrum, and chromatographic behavior (Figure 1 in ) suggest it belongs to a class of bioactive cyclic or terpenoid compounds. The compound was isolated in specific fractions during vacuum distillation, indicating volatility and polarity comparable to mid-weight organic molecules .

Properties

Molecular Formula

C22H24Cl2SiZr-4

Molecular Weight

478.6 g/mol

InChI

InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h2*2-7H,1H3;1-2H3;2*1H;/q2*-1;;;;/p-2

InChI Key

MDRXSRXEFHJGQT-UHFFFAOYSA-L

Canonical SMILES

CC1=C[C-]2C=CC=CC2=C1.CC1=C[C-]2C=CC=CC2=C1.C[Si]C.[Cl-].[Cl-].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 155886518 often involves specific synthetic routes and reaction conditions. For instance, the preparation of polyimide adhesives involves dissolving organic amine in a solvent, adding dianhydride, stirring, dissolving, and reacting . Another example is the preparation of Vonoprazan fumarate, which involves a condensation reaction using specific starting materials and reagents .

Industrial Production Methods

Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact industrial production methods for this compound would depend on its specific chemical structure and desired applications.

Chemical Reactions Analysis

Types of Reactions

Compounds like CID 155886518 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, p-Toluenesulfonic acid, a related compound, is known to participate in acetalization of aldehydes, Fischer–Speier esterification, and transesterification reactions .

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the O’Donnell Amino Acid Synthesis produces α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .

Scientific Research Applications

CID 155886518 and similar compounds have a wide range of scientific research applications. These include:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

CID 155886518 is compared below with three groups of compounds: (1) oscillatoxin derivatives, (2) trifluoromethyl-substituted aromatics, and (3) boronic acid analogs.

Oscillatoxin Derivatives

Oscillatoxins are cyclic polyketides with methyl and hydroxyl substitutions. Key examples include:

  • Oscillatoxin D (CID 101283546) : A marine-derived toxin with a 30-membered macrolide structure.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Derivatives with modified hydroxylation patterns impacting solubility and bioactivity .
Property This compound (Inferred) Oscillatoxin D (CID 101283546) Oscillatoxin E (CID 156582093)
Molecular Formula Not explicitly provided C₃₄H₅₈O₈ C₃₃H₅₆O₈
Molecular Weight ~400–500 Da 618.82 g/mol 604.79 g/mol
Key Functional Groups Esters/ethers (GC-MS) Macrolide, hydroxyl, methyl Hydroxyl, methyl
Solubility Moderate (fractionated) Low (lipophilic) Low
Bioactivity Antimicrobial (speculated) Cytotoxic Cytotoxic

Key Differences :

  • This compound’s volatility (evident from GC-MS) contrasts with the non-volatile, high-molecular-weight oscillatoxins.
  • Oscillatoxins exhibit stronger cytotoxicity due to their macrolide rings, whereas this compound may have milder antimicrobial effects .
Trifluoromethyl-Substituted Aromatics

Compounds like CAS 1533-03-5 (1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one) share functional groups that enhance metabolic stability and lipophilicity :

Property This compound CAS 1533-03-5
Molecular Formula Not provided C₁₀H₉F₃O
Molecular Weight ~400–500 Da 202.17 g/mol
LogP (Calculated) ~2.5 (GC-MS polarity) 2.85 (SILICOS-IT)
Applications Natural product research Pharmaceutical intermediates
BBB Permeability Unlikely Yes

Key Differences :

  • Trifluoromethyl groups in CAS 1533-03-5 enhance blood-brain barrier (BBB) penetration, unlike this compound .
  • This compound’s natural origin contrasts with synthetic trifluoromethyl analogs.
Boronic Acid Derivatives

Boronic acids like CID 53216313 (CAS 1046861-20-4) are used in Suzuki-Miyaura cross-coupling reactions. Their polarity and reactivity differ markedly from this compound :

Property This compound CID 53216313
Molecular Formula Not provided C₆H₅BBrClO₂
Molecular Weight ~400–500 Da 235.27 g/mol
Reactivity Stable (GC-MS) High (boron-mediated coupling)
Synthetic Use None reported Catalysis, drug synthesis

Key Differences :

Research Findings and Analytical Insights

  • GC-MS Analysis: this compound’s retention time and ion fragmentation pattern suggest a mid-polarity compound, distinct from highly volatile terpenes or non-volatile macrolides .
  • Fractionation : Its presence in mid-polarity vacuum fractions aligns with esters or ketones of intermediate molecular weight .
  • Spectral Data : The mass spectrum (D) indicates possible cleavage patterns consistent with cyclic ethers or ester functionalities.

Q & A

Q. Table 1: Experimental Design Checklist for this compound Studies

ComponentKey ConsiderationsReferences
Hypothesis DevelopmentAlign with FINER/PICO frameworks
Protocol StandardizationDetail equipment, reagents, and conditions
Data ArchivingDeposit raw data in public repositories

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyReferences
Inadequate controlsInclude biological and technical replicates
Overlooking batch effectsRandomize sample processing timelines
Poor metadata annotationUse FAIR principles (Findable, Accessible)

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